molecular formula C19H17NO2 B14508033 ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate CAS No. 62907-40-8

ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate

Cat. No.: B14508033
CAS No.: 62907-40-8
M. Wt: 291.3 g/mol
InChI Key: PCTTZZQHPSJGML-LJQANCHMSA-N
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Description

Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure. It features a cyclopropane ring substituted with two phenyl groups and an isocyano group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of ethyl diazoacetate with diphenylcyclopropane under controlled conditions to form the cyclopropane ring. The isocyano group can be introduced through a subsequent reaction with a suitable isocyanide reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring and phenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.

    Diphenylcyclopropane derivatives: Compounds with similar cyclopropane and phenyl group structures but different functional groups.

Uniqueness

Ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and potential biological activity .

Properties

CAS No.

62907-40-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl (1S)-1-isocyano-2,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-22-17(21)19(20-2)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1H3/t19-/m1/s1

InChI Key

PCTTZZQHPSJGML-LJQANCHMSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-]

Canonical SMILES

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)[N+]#[C-]

Origin of Product

United States

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